Cas no 33070-04-1 (2,3-dihydro-1,4-benzodioxine-2-carboxamide)

2,3-dihydro-1,4-benzodioxine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Benzodioxin-2-carboxamide,2,3-dihydro-
- 2,3-dihydro-1,4-benzodioxine-3-carboxamide
- 2,3-DIHYDRO-BENZO[1,4]DIOXINE-2-CARBOXYLIC ACID AMIDE
- 1,4-benzodioxane-2-carboxamide
- 2,3-dihydro-1,4-benzodioxine-2-carboxamide
- 2,3-Dihydro-benzo[1,4]dioxin-2-carbonsaeure-amid
- 2,3-dihydro-benzo[1,4]dioxin-2-carboxylic acid amide
- AC1L5U4W
- AC1Q4ZJD
- AC1Q5J1Z
- NSC36576
- Oprea1_301502
- SureCN2977327
- SCHEMBL10936438
- Cambridge id 5160359
- EN300-06014
- NSC-36576
- AKOS016194283
- SCHEMBL2977327
- MFCD00460692
- F0138-3631
- AKOS001062228
- 33070-04-1
- 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- SR-01000480306
- BB 0258869
- SR-01000480306-1
- 2,3-DIHYDRO-BENZO[1,4]DIOXINE-2-CARBOXYLICACIDAMIDE
- CS-0120030
- Z33546222
- DTXSID90284291
- HMS1766F06
- G34479
- STK862391
- AH-262/32491018
-
- MDL: MFCD00460692
- Inchi: InChI=1S/C9H9NO3/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2,(H2,10,11)
- InChI Key: LIQWNOWUUZXEPC-UHFFFAOYSA-N
- SMILES: NC(C1COC2=CC=CC=C2O1)=O
Computed Properties
- Exact Mass: 179.05827
- Monoisotopic Mass: 179.058
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 61.6Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 390.5±42.0 °C at 760 mmHg
- Flash Point: 237.2±24.2 °C
- Refractive Index: 1.574
- PSA: 61.55
- LogP: 1.01200
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
2,3-dihydro-1,4-benzodioxine-2-carboxamide Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,3-dihydro-1,4-benzodioxine-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0138-3631-2μmol |
2,3-dihydro-1,4-benzodioxine-2-carboxamide |
33070-04-1 | 90%+ | 2μl |
$85.5 | 2023-05-17 | |
Life Chemicals | F0138-3631-15mg |
2,3-dihydro-1,4-benzodioxine-2-carboxamide |
33070-04-1 | 90%+ | 15mg |
$133.5 | 2023-05-17 | |
Life Chemicals | F0138-3631-5mg |
2,3-dihydro-1,4-benzodioxine-2-carboxamide |
33070-04-1 | 90%+ | 5mg |
$103.5 | 2023-05-17 | |
Enamine | EN300-06014-0.05g |
2,3-dihydro-1,4-benzodioxine-2-carboxamide |
33070-04-1 | 95% | 0.05g |
$42.0 | 2023-10-28 | |
TRC | D457133-50mg |
2,3-dihydro-1,4-benzodioxine-2-carboxamide |
33070-04-1 | 50mg |
$ 50.00 | 2022-06-05 | ||
Life Chemicals | F0138-3631-10μmol |
2,3-dihydro-1,4-benzodioxine-2-carboxamide |
33070-04-1 | 90%+ | 10μl |
$103.5 | 2023-05-17 | |
Life Chemicals | F0138-3631-1mg |
2,3-dihydro-1,4-benzodioxine-2-carboxamide |
33070-04-1 | 90%+ | 1mg |
$81.0 | 2023-05-17 | |
Enamine | EN300-06014-5g |
2,3-dihydro-1,4-benzodioxine-2-carboxamide |
33070-04-1 | 95% | 5g |
$743.0 | 2023-10-28 | |
Aaron | AR00CV9Z-500mg |
2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid amide |
33070-04-1 | 95% | 500mg |
$107.00 | 2025-01-24 | |
Aaron | AR00CV9Z-2.5g |
2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid amide |
33070-04-1 | 95% | 2.5g |
$207.00 | 2025-01-24 |
2,3-dihydro-1,4-benzodioxine-2-carboxamide Related Literature
-
Zhonglian Yu,Mengqin Xia,Jiping Lan,Li Yang,Zhengtao Wang,Rui Wang,Hongxun Tao,Yanhong Shi Food Funct. 2023 14 2998
-
Yan Yin,Yuxing Sun,Lianhua Zhao,Jinpeng Pan,Yangbo Feng RSC Med. Chem. 2020 11 583
Additional information on 2,3-dihydro-1,4-benzodioxine-2-carboxamide
Recent Advances in the Study of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide (CAS: 33070-04-1): A Comprehensive Research Brief
2,3-Dihydro-1,4-benzodioxine-2-carboxamide (CAS: 33070-04-1) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief aims to provide an overview of the latest studies and developments related to this compound, focusing on its synthesis, biological activity, and potential clinical applications. The information presented here is based on recent peer-reviewed publications, patents, and industry reports, ensuring the accuracy and relevance of the data.
The compound, characterized by its benzodioxine core and carboxamide functional group, has been investigated for its role in modulating various biological pathways. Recent studies have highlighted its potential as a scaffold for designing novel drugs targeting neurological disorders, inflammatory diseases, and even certain types of cancer. The versatility of this molecule lies in its ability to interact with multiple protein targets, making it a promising candidate for polypharmacology.
One of the key areas of research has been the optimization of synthetic routes for 2,3-dihydro-1,4-benzodioxine-2-carboxamide. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient, high-yield synthesis method using catalytic asymmetric hydrogenation, which significantly improved the enantiomeric purity of the compound. This advancement is crucial for its application in drug development, where stereochemical purity often dictates pharmacological activity.
In terms of biological activity, recent in vitro and in vivo studies have shed light on the compound's mechanism of action. For instance, a 2022 paper in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 2,3-dihydro-1,4-benzodioxine-2-carboxamide exhibited potent inhibitory effects on specific kinases involved in inflammatory signaling pathways. These findings suggest its potential as a lead compound for developing anti-inflammatory agents with improved selectivity and reduced side effects.
Furthermore, computational modeling studies have provided insights into the structure-activity relationships (SAR) of this compound. Molecular docking simulations have identified key interactions between the benzodioxine moiety and target proteins, enabling researchers to design more potent analogs. A 2023 study in the Journal of Chemical Information and Modeling utilized machine learning algorithms to predict the bioactivity of novel derivatives, accelerating the drug discovery process.
The clinical potential of 2,3-dihydro-1,4-benzodioxine-2-carboxamide is also being explored. Preclinical trials conducted in 2023 have shown promising results in animal models of neurodegenerative diseases, particularly in modulating neurotransmitter systems. However, further studies are needed to assess its pharmacokinetic properties and toxicity profile before advancing to human trials.
In conclusion, 2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS: 33070-04-1) represents a versatile and promising scaffold in medicinal chemistry. Recent advancements in its synthesis, biological evaluation, and computational modeling have expanded our understanding of its therapeutic potential. Continued research in this area may lead to the development of novel drugs addressing unmet medical needs, particularly in neurology and inflammation.
33070-04-1 (2,3-dihydro-1,4-benzodioxine-2-carboxamide) Related Products
- 3326-63-4(L-Tryptophan-β-naphthylamide)
- 3221-61-2(2-Methyloctane)
- 2411229-56-4(N-{4-[(cyclopentyloxy)methyl]phenyl}-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 1805581-50-3(Methyl 6-bromo-3-chloro-2-cyanobenzoate)
- 72185-81-0(methyl (2S)-3-amino-2-hydroxypropanoate hydrochloride)
- 2640963-11-5(5-fluoro-4-[4-({[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]pyrimidine)
- 1388064-27-4(2-Chloro-4-cyano-7-fluoro-1H-benzimidazole)
- 50551-63-8(6-Methoxybenzofuran)
- 89840-63-1(2-nitro-N-propylbenzene-1-sulfonamide)
- 2228359-85-9(tert-butyl N-3-(4-aminobutan-2-yl)-4-fluorophenylcarbamate)
